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molecular formula C18H19NO2 B1659672 4-benzoyl-N,N-diethylbenzamide CAS No. 67055-76-9

4-benzoyl-N,N-diethylbenzamide

Cat. No. B1659672
M. Wt: 281.3 g/mol
InChI Key: ADSJIDIMDOQATJ-UHFFFAOYSA-N
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Patent
US06552036B2

Procedure details

A solution of 25 g (110 mmol) 4-benzoylbenzoic acid [611-95-0] and 20 mL SOCl2 was allowed to reflux for 2 h then allowed to cool. The excess SOCl2 was evaporated off and the resulting clear oil was dissolved in 10 mL CH2Cl2 then slowly added to 12 mL (116 mmol) diethylamine in a mixture of 10 mL 3N NaOH and 50 mL CH2Cl2. The mixture was allowed to stir for 30 min then partitioned between H2O and CH2Cl2. The organic layer was washed with brine, dried over K2CO3, filtered and concentrated. The product precipitated from EtOAc/hexane to give 29.6 g (105 mmol) white crystals. MS m/z (MH+) 282.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=S(Cl)Cl.[CH2:22]([NH:24][CH2:25][CH3:26])[CH3:23]>[OH-].[Na+].C(Cl)Cl>[CH2:22]([N:24]([CH2:25][CH3:26])[C:13](=[O:15])[C:12]1[CH:11]=[CH:10][C:9]([C:1](=[O:8])[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:17][CH:16]=1)[CH3:23] |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The excess SOCl2 was evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
the resulting clear oil was dissolved in 10 mL CH2Cl2
CUSTOM
Type
CUSTOM
Details
then partitioned between H2O and CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product precipitated from EtOAc/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N(C(C1=CC=C(C=C1)C(C1=CC=CC=C1)=O)=O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 105 mmol
AMOUNT: MASS 29.6 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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